molecular formula C11H14N2O B040526 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol CAS No. 116040-91-6

3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol

Cat. No. B040526
M. Wt: 190.24 g/mol
InChI Key: DFIWBBQMDHDFAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1-methylimidazole with compounds like epichlorohydrin, leading to intermediates such as 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, which can further react with phosphines to produce various complexes (Aydemir et al., 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives and their complexes can be elucidated through techniques like X-ray crystallography, NMR, IR spectroscopy, and elemental analysis. For example, the structure of certain ionic compounds has been determined by X-ray single crystal diffraction studies, revealing detailed insights into their molecular geometry and bonding patterns (Aydemir et al., 2014).

Chemical Reactions and Properties

Benzimidazole derivatives participate in a variety of chemical reactions, forming complexes with metals such as Ru(II) and exhibiting catalytic activities, such as in the transfer hydrogenation of ketones, demonstrating their versatility and reactivity (Aydemir et al., 2014).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and crystallinity, can significantly affect their chemical behavior and applications. These properties are typically characterized through techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with different reagents, and photophysical properties, are crucial for understanding the behavior of benzimidazole derivatives. For instance, the electronic structure, including HOMO-LUMO interactions, can be investigated through DFT calculations to predict reactivity and stability (El Foujji et al., 2021).

Scientific Research Applications

  • Vibrational Spectroscopy and Quantum Computational Studies

    • Field: Physical Chemistry
    • Application: This study focuses on the optimized geometrical structure, electronic, and vibrational features of a similar compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid .
    • Method: The B3LYP/6-311++G (d,p) basis set was used for experimental and theoretical investigations. The Vibrational Energy Distribution Analysis (VEDA) program was used for vibrational assignments and to calculate the Potential Energy Distribution (PED) .
    • Results: The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes. Theoretical and actual NMR chemical shifts were found to be quite similar .
  • Synthesis of Benzimidazole Derivatives

    • Field: Organic Chemistry
    • Application: The study describes the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide .
    • Method: The compound was synthesized in two steps. First, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature .
    • Results: The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

Safety And Hazards

Information on safety and hazards would typically come from material safety data sheets (MSDS). It includes details on toxicity, environmental impact, handling precautions, and disposal methods.


Future Directions

Future directions could involve improving the synthesis method, discovering new reactions, or finding new applications for the compound.


properties

IUPAC Name

3-(1-methylbenzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-10-6-3-2-5-9(10)12-11(13)7-4-8-14/h2-3,5-6,14H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIWBBQMDHDFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404550
Record name 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol

CAS RN

116040-91-6
Record name 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Methyl-ortho-phenylenediamine dihydrochloride (4.88 g), and butyrolactone (3.22 g) were stirred at reflux for 18 hours in 4N hydrochloric acid (25 ml). The reaction mixture was cooled, the pH adjusted to 8 with concentrated aqueous ammonia and filtered. The solid was recrystallised from ethyl acetate to yield the title compound as a white solid (3.39 g 71%), m.p. 107° C. Found: C, 69.22; H, 7.38; N, 14.73. C11H14N2O requires C, 69.45; H, 7.42; N, 14.72%.
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
71%

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